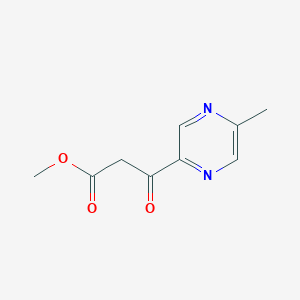

Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate

Description

Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate (CAS: 1229623-67-9) is a heterocyclic ester featuring a pyrazine ring substituted with a methyl group at the 5-position and a 3-oxopropanoate ester moiety. Its molecular formula is C₉H₁₀N₂O₃ (MW: 194.19 g/mol), and it is widely utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in fragment-based drug discovery (FBDD) campaigns . The compound’s purity is typically ≥97%, as reported in commercial catalogs . Its structure combines aromaticity from the pyrazine ring with the reactivity of the β-keto ester, enabling diverse chemical modifications.

Properties

IUPAC Name |

methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6-4-11-7(5-10-6)8(12)3-9(13)14-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQSMLUSDNWZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrazine ring can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions, which can influence its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-Based Analogs

3-Oxo-3-pyrazin-2-yl-propionic acid methyl ester (CAS: 75399-07-4)

- Similarity : 0.97 to the target compound .

- Key Difference : Lacks the 5-methyl substituent on the pyrazine ring.

- However, the methyl group in the target compound may improve lipophilicity and metabolic stability in biological systems.

Isopropyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate (CAS: 93778-22-4)

Heterocyclic Variants

Methyl 3-((5-bromothiazol-2-yl)amino)-3-oxopropanoate (CAS: Not provided)

- Key Difference : Replacement of the pyrazine ring with a 5-bromothiazole moiety .

- Implications : The bromine atom introduces a heavy halogen, increasing molecular weight (MW: ~256.09 g/mol) and enabling participation in Suzuki coupling reactions. Thiazole’s sulfur atom may also engage in hydrogen bonding, altering biological target interactions compared to pyrazine-based compounds.

Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (CAS: Not provided)

- Key Difference : Pyridine ring substituted with a nitro group instead of pyrazine .

- Implications : The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the β-keto ester. This could accelerate reactions with nucleophiles but may also reduce stability under reducing conditions.

Functional Group Modifications

3-((5-Cyanothiazol-2-yl)amino)-3-oxopropanoic acid (Compound 41)

- Key Difference : Carboxylic acid replaces the methyl ester .

- Implications : The free carboxylic acid enhances polarity, improving aqueous solubility but limiting membrane permeability. This derivative is more suited for ionic interactions in enzymatic binding pockets.

Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate (CAS: 1229623-57-7)

Physical Properties

Biological Activity

Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C_10H_12N_2O_3

- CAS Number : 1229623-67-9

- Molecular Weight : 208.22 g/mol

- Purity : Typically reported at 97% .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. The compound has been investigated for its role in:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through the inhibition of bacterial growth or interference with microbial metabolic pathways .

- Anticancer Properties : There is emerging evidence that this compound may inhibit the proliferation of cancer cells, possibly by modulating pathways related to cell cycle regulation and apoptosis .

Biological Activity Data

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains. | |

| Anticancer | Induces apoptosis in cancer cell lines. |

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 64 µg/mL. This suggests potential for development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating considerable cytotoxic effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| This compound | Antimicrobial, anticancer |

| Methyl pyrazine | Mild antimicrobial activity |

| Pyrazinamide | Strong antimicrobial (tuberculosis) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.